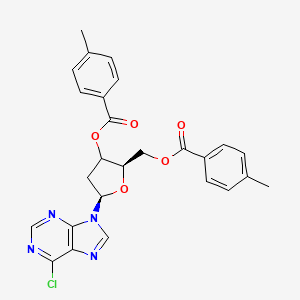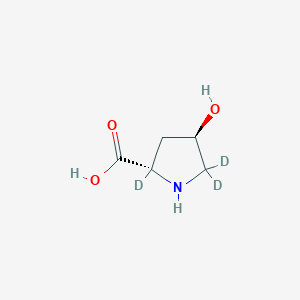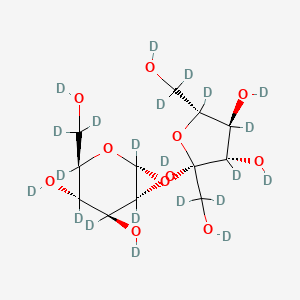
Sucrose-d22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose-d22 is a deuterated form of sucrose, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sucrose-d22 typically involves the exchange of hydrogen atoms in sucrose with deuterium
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure complete deuteration. The reaction conditions are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sucrose-d22 undergoes similar chemical reactions as non-deuterated sucrose, including:
Oxidation: this compound can be oxidized to produce various organic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products
The major products formed from these reactions include deuterated organic acids, alcohols, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Sucrose-d22 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sucrose in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of sucrose-d22 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated sucrose. The presence of deuterium, however, can alter reaction rates and pathways due to the kinetic isotope effect. This makes this compound a valuable tool for studying enzyme mechanisms and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sucrose: The non-deuterated form of sucrose.
Glucose-d2: A deuterated form of glucose.
Fructose-d2: A deuterated form of fructose.
Uniqueness
Sucrose-d22 is unique due to its complete deuteration, which provides distinct advantages in tracing and studying metabolic pathways. Its isotopic properties make it more stable and less reactive compared to non-deuterated sucrose, allowing for more precise and accurate studies.
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
364.43 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-3,4,5-trideuteriooxy-2-[dideuterio(deuteriooxy)methyl]-6-[(2S,3S,4S,5R)-3,4,5-trideuterio-3,4-dideuteriooxy-2,5-bis[dideuterio(deuteriooxy)methyl]oxolan-2-yl]oxyoxane |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2,4D,5D,6D,7D,8D,9D,10D,11D,13D,14D,15D,16D,17D,18D,19D,20D |
Clé InChI |
CZMRCDWAGMRECN-WKGXGDMCSA-N |
SMILES isomérique |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O[2H])([2H])O[C@]2([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])C([2H])([2H])O[2H])([2H])C([2H])([2H])O[2H])([2H])O[2H])O[2H] |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


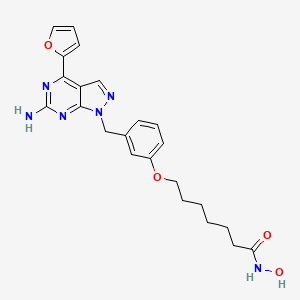
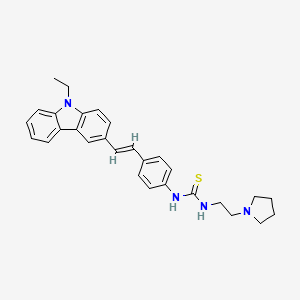
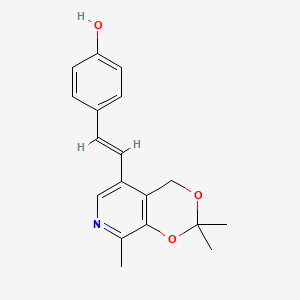
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12401050.png)

![(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B12401060.png)
![(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B12401061.png)
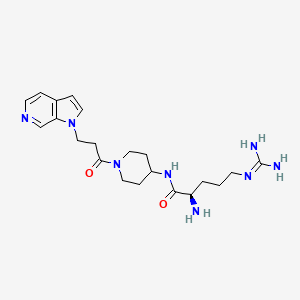
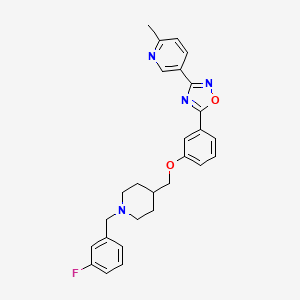
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B12401091.png)

